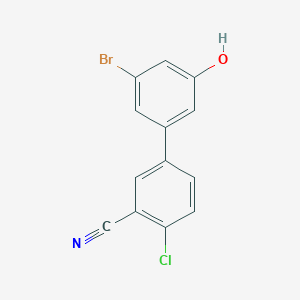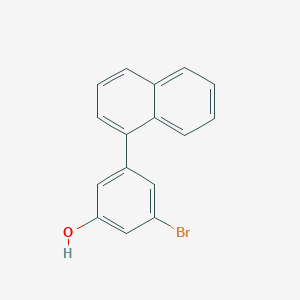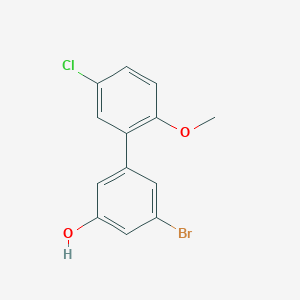![molecular formula C15H14BrNO2 B6383552 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261947-96-9](/img/structure/B6383552.png)
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, is a chemical compound that has been used in a variety of scientific research applications. It is a brominated phenol derivative with a carbonyl group attached to the phenol ring. The compound is a white, crystalline solid with a melting point of approximately 185°C. It is soluble in water, ethanol, and methanol and has a low vapor pressure. It is relatively stable under normal laboratory conditions and has been used in a wide range of scientific research applications.
科学研究应用
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amines and heterocycles. It has also been used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of pharmaceuticals. Additionally, it has been used to study the effects of brominated phenols on the environment.
作用机制
The mechanism of action of 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, is not well-understood. It is believed that the compound acts as a catalyst in the synthesis of organic compounds, such as amines and heterocycles, by facilitating the formation of covalent bonds between the reactants. Additionally, it is believed to act as a reagent in the synthesis of pharmaceuticals by acting as a nucleophile, which is capable of forming covalent bonds with electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, are not well-understood. It is believed that the compound may have an effect on the metabolism of certain compounds, as it has been used as a reagent for the synthesis of pharmaceuticals. Additionally, it is believed that the compound may have an effect on the environment, as it has been used to study the effects of brominated phenols on the environment.
实验室实验的优点和局限性
There are several advantages to using 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, in laboratory experiments. The compound is relatively stable under normal laboratory conditions and is soluble in a variety of solvents. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations. However, there are some limitations to using this compound in laboratory experiments. The compound is toxic and should be handled with caution. Additionally, it is not well-understood and its effects on the environment and on biochemical and physiological processes are not well-known.
未来方向
There are several possible future directions for research involving 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%. Further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to better understand the environmental effects of the compound and to develop methods to reduce its environmental impact. Additionally, further research could be conducted to develop more efficient methods of synthesizing the compound and to develop new applications for the compound.
合成方法
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, can be synthesized through a two-step process. The first step involves the reaction of 3-bromophenol and N,N-dimethylaminocarbonyl chloride in the presence of anhydrous sodium carbonate to form the desired product. The second step involves the recrystallization of the product from a suitable solvent such as ethanol or methanol.
属性
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBAVXJESJDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686454 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261947-96-9 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)







![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)